![molecular formula C12H20O6 B1531672 2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate CAS No. 2206823-34-7](/img/structure/B1531672.png)
2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate
Overview
Description
“2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate” is an organic compound based on its name. It likely contains a butane backbone with three carboxylate groups and various substitutions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The carboxylate groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its boiling point, melting point, solubility in various solvents, and reactivity with other compounds .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically discussed in the context of biological systems, such as how a drug interacts with the body. Without more specific information, it’s difficult to discuss the mechanism of action for this compound .
properties
IUPAC Name |
2-O,2-O-diethyl 1-O-methyl butane-1,2,2-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-12(8-9(13)16-4,10(14)17-6-2)11(15)18-7-3/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQRIZWJIFBFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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